molecular formula C20H13NO4S2 B15088285 (R)-1,1'-Binaphthalene-2,2'-sulfonimide

(R)-1,1'-Binaphthalene-2,2'-sulfonimide

Cat. No.: B15088285
M. Wt: 395.5 g/mol
InChI Key: JSCWJDJFPUMYSV-UHFFFAOYSA-N
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Description

®-1,1’-Binaphthalene-2,2’-sulfonimide is a chiral compound that has garnered significant interest in the field of organic chemistry. This compound is known for its unique structural properties, which make it a valuable component in various chemical reactions and applications. The presence of the binaphthalene moiety and the sulfonimide group contributes to its distinct chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1,1’-Binaphthalene-2,2’-sulfonimide typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 1,1’-binaphthalene-2,2’-diamine.

    Sulfonation: The diamine is then subjected to sulfonation using sulfonyl chloride under controlled conditions to introduce the sulfonimide group.

    Chiral Resolution: The resulting mixture is resolved into its enantiomers using chiral chromatography or crystallization techniques to obtain the ®-enantiomer.

Industrial Production Methods

In an industrial setting, the production of ®-1,1’-Binaphthalene-2,2’-sulfonimide may involve large-scale sulfonation reactors and advanced chiral resolution methods to ensure high yield and purity. The use of automated systems and continuous flow processes can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

®-1,1’-Binaphthalene-2,2’-sulfonimide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The sulfonimide group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonimide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted binaphthalene derivatives.

Scientific Research Applications

®-1,1’-Binaphthalene-2,2’-sulfonimide has a wide range of applications in scientific research:

    Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.

    Biology: Investigated for its potential as a chiral selector in chromatographic separations.

    Medicine: Explored for its role in the development of chiral drugs and pharmaceuticals.

    Industry: Utilized in the production of chiral materials and polymers.

Mechanism of Action

The mechanism of action of ®-1,1’-Binaphthalene-2,2’-sulfonimide involves its interaction with specific molecular targets. The compound’s chiral nature allows it to selectively bind to chiral centers in substrates, facilitating asymmetric transformations. The sulfonimide group can participate in hydrogen bonding and electrostatic interactions, influencing the reactivity and selectivity of the compound in various reactions.

Comparison with Similar Compounds

Similar Compounds

    (S)-1,1’-Binaphthalene-2,2’-sulfonimide: The enantiomer of the ®-form, with similar chemical properties but different chiral selectivity.

    1,1’-Binaphthalene-2,2’-diamine: The precursor to the sulfonimide compound, lacking the sulfonimide group.

    1,1’-Binaphthalene-2,2’-disulfonic acid: A related compound with two sulfonic acid groups instead of the sulfonimide group.

Uniqueness

®-1,1’-Binaphthalene-2,2’-sulfonimide is unique due to its chiral nature and the presence of the sulfonimide group, which imparts distinct reactivity and selectivity in chemical reactions. Its ability to act as a chiral ligand and participate in asymmetric synthesis makes it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C20H13NO4S2

Molecular Weight

395.5 g/mol

IUPAC Name

12λ6,14λ6-dithia-13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 12,12,14,14-tetraoxide

InChI

InChI=1S/C20H13NO4S2/c22-26(23)17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)27(24,25)21-26/h1-12,21H

InChI Key

JSCWJDJFPUMYSV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C4=C(C=CC5=CC=CC=C54)S(=O)(=O)NS3(=O)=O

Origin of Product

United States

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